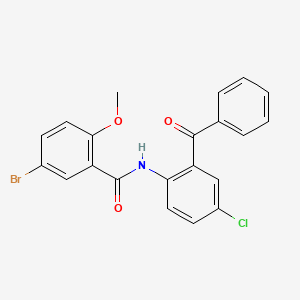![molecular formula C18H20Cl2O3 B4999954 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained attention in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning. Despite its potential benefits, the drug is not approved for human use due to safety concerns and lack of clinical trials.
作用機序
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene activates PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and oxidative metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial respiration, resulting in increased endurance and fat burning.
Biochemical and Physiological Effects
Animal studies have shown that this compound improves insulin sensitivity, reduces plasma triglycerides and cholesterol, and prevents diet-induced obesity and fatty liver disease. It also increases exercise endurance and improves muscle performance by increasing the number of oxidative muscle fibers and enhancing mitochondrial biogenesis. However, long-term studies are needed to determine the safety and efficacy of this compound in humans.
実験室実験の利点と制限
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in vivo, and its potential therapeutic effects in metabolic and cardiovascular diseases. However, its safety and efficacy in humans have not been established, and its use in animal studies requires careful consideration of the dose, route of administration, and duration of treatment.
将来の方向性
Future research on 1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene should focus on its safety and efficacy in humans, including its potential use in the treatment of metabolic and cardiovascular diseases. It should also investigate the mechanisms underlying its effects on endurance and fat burning, including its effects on mitochondrial biogenesis, oxidative metabolism, and muscle performance. In addition, it should explore the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic and cardiovascular diseases.
合成法
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that binds to and activates PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. The synthesis of this compound involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropionic acid to yield 3-(2-methoxy-4-methylphenoxy)propionic acid. The acid is then reacted with 1,5-dichloro-3-methylbenzene in the presence of a coupling agent to yield this compound.
科学的研究の応用
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene has been extensively studied in animal models for its potential therapeutic effects in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance by increasing endurance and fat burning. However, its safety and efficacy in humans have not been established, and its use in sports is prohibited by the World Anti-Doping Agency (WADA).
特性
IUPAC Name |
1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(9-12)21-3)22-7-4-8-23-18-13(2)10-14(19)11-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPPSIQFPNQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2C)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4999877.png)


![5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4999906.png)
![1-(2-methylphenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B4999913.png)
![1-(4-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999925.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![N,N'-bis[4-(acetylamino)phenyl]terephthalamide](/img/structure/B4999946.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4999998.png)
![9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4999999.png)